molecular formula C19H24N2O2 B4104371 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide

3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide

Cat. No. B4104371
M. Wt: 312.4 g/mol
InChI Key: KWFNWGJPULYHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide, also known as IBN-1, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. This compound has been synthesized through a multi-step process and has been shown to have promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide involves its interaction with various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, including PI3K and AKT. Additionally, 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, leading to decreased cell growth and survival. Additionally, 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has been shown to induce apoptosis in cancer cells, leading to programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising compound for cancer research. However, limitations include the need for further studies to determine the optimal dosage and duration of treatment, as well as potential side effects of the compound.

Future Directions

For research on 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide include further studies to determine the optimal dosage and duration of treatment, as well as potential applications in combination therapy with other cancer drugs. Additionally, further studies are needed to determine the long-term effects of 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide treatment and potential side effects of the compound. Overall, 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has shown promising results in cancer research and warrants further investigation as a potential cancer treatment.

Scientific Research Applications

3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide has been shown to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells. Studies have shown that 3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells by affecting various signaling pathways. This compound has also been shown to have anti-tumor activity in animal models of cancer.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[[methyl(propan-2-yl)amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(2)21(3)13-15-7-5-8-16(11-15)19(22)20-17-9-6-10-18(12-17)23-4/h5-12,14H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNWGJPULYHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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